ECE-1 vs. NEP Selectivity Ratio: CGS35066 Compared with CGS 26303 and Phosphoramidon
CGS35066 achieves a 105-fold selectivity window for recombinant human ECE-1 (IC₅₀ = 22 nM) over rat kidney NEP (IC₅₀ = 2.3 μM). This stands in marked contrast to its direct predecessor CGS 26303, which is 410-fold more potent against NEP (IC₅₀ = 1 nM) than ECE-1 (IC₅₀ = 410 nM) [1]. The natural product phosphoramidon likewise displays inverted selectivity, inhibiting NEP (IC₅₀ = 0.034 μM) approximately 100-fold more potently than ECE (IC₅₀ = 3.5 μM) [2]. The dibenzofuran-for-biphenyl and carboxylic-acid-for-tetrazole substitutions in CGS35066 were specifically designed to weaken NEP binding while enhancing ECE-1 affinity [1].
| Evidence Dimension | Selectivity ratio (NEP IC₅₀ / ECE-1 IC₅₀) |
|---|---|
| Target Compound Data | ECE-1 IC₅₀ = 22 nM; NEP IC₅₀ = 2.3 μM; selectivity ratio ≈ 105-fold (ECE-1-selective) |
| Comparator Or Baseline | CGS 26303: ECE-1 IC₅₀ = 410 nM; NEP IC₅₀ = 1 nM; selectivity ratio ≈ 0.0024 (NEP-selective). Phosphoramidon: ECE IC₅₀ = 3.5 μM; NEP IC₅₀ = 0.034 μM; selectivity ratio ≈ 0.0097 (NEP-selective). |
| Quantified Difference | CGS35066 is >40,000-fold more ECE-1-selective than CGS 26303 and >10,000-fold more ECE-1-selective than phosphoramidon, when comparing selectivity ratios. |
| Conditions | Recombinant human ECE-1 and rat kidney NEP in vitro enzymatic assays. |
Why This Matters
Only CGS35066 enables interrogation of ET-1-driven pathophysiology without confounding NEP-mediated degradation of natriuretic peptides, bradykinin, and substance P.
- [1] Jeng AY, De Lombaert S, Beil ME, et al. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066. J Cardiovasc Pharmacol. 2000;36(5 Suppl 1):S36-S39. doi:10.1097/00005344-200036051-00014. View Source
- [2] Savage P, Kukkola PJ, Ghai RD, et al. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme. J Cardiovasc Pharmacol. 1995;26(Suppl 3):S65-S68. View Source
